![molecular formula C40H28N6O B14481226 Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis- CAS No. 64946-35-6](/img/structure/B14481226.png)
Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4,4’-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis- is a complex organic compound with a unique structure that includes benzenamine and quinoxaline moieties linked by an oxygen bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis- typically involves multi-step organic reactions. One common method includes the reaction of 4,4’-diaminodiphenyl ether with 3-phenyl-7,2-quinoxaline derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4,4’-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield quinoxaline derivatives with altered electronic properties, while reduction can produce amine-functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4,4’-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of Benzenamine, 4,4’-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Aniline, 4,4’-oxydi-
- p-Aminophenyl ether
- p,p’-Diaminodiphenyl ether
- p,p’-Oxydianiline
Uniqueness
Benzenamine, 4,4’-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis- is unique due to its complex structure, which combines benzenamine and quinoxaline moieties. This structural complexity imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
64946-35-6 |
|---|---|
Molekularformel |
C40H28N6O |
Molekulargewicht |
608.7 g/mol |
IUPAC-Name |
4-[7-[3-(4-aminophenyl)-2-phenylquinoxalin-6-yl]oxy-3-phenylquinoxalin-2-yl]aniline |
InChI |
InChI=1S/C40H28N6O/c41-29-15-11-27(12-16-29)39-37(25-7-3-1-4-8-25)43-33-21-19-31(23-35(33)45-39)47-32-20-22-34-36(24-32)46-40(28-13-17-30(42)18-14-28)38(44-34)26-9-5-2-6-10-26/h1-24H,41-42H2 |
InChI-Schlüssel |
HQZXZPSZTGCDCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC5=C(C=C4)N=C(C(=N5)C6=CC=C(C=C6)N)C7=CC=CC=C7)N=C2C8=CC=C(C=C8)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(2-Methylacryloyl)amino]nonanoic acid](/img/structure/B14481143.png)
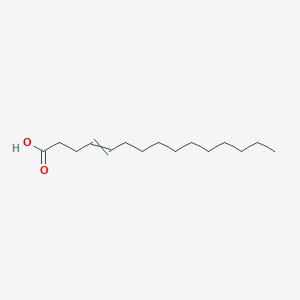


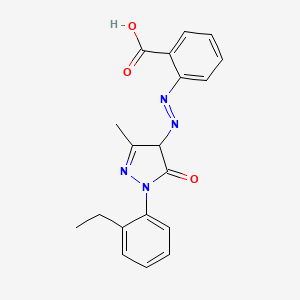
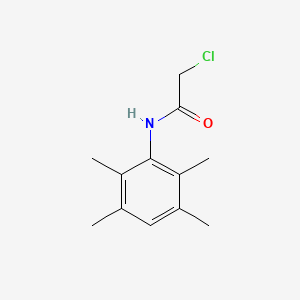

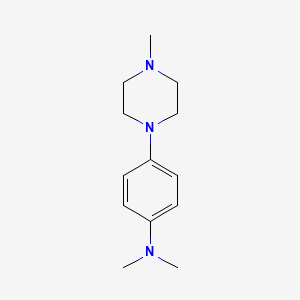
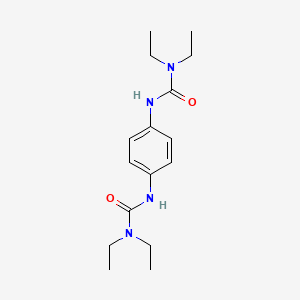
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
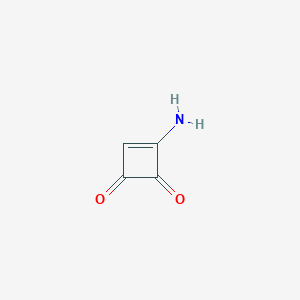

![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)

